Ethyl 2,3-dibromo-3-p-tolylpropanoate
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Overview
Description
Ethyl 2,3-dibromo-3-p-tolylpropanoate is an organic compound with the molecular formula C12H14Br2O2 It is a derivative of propanoic acid and contains two bromine atoms and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dibromo-3-p-tolylpropanoate can be synthesized through the bromination of ethyl 3-(4-methylphenyl)propanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ethyl 2,3-dibromo-3-(4-methylphenyl)propanoate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dibromo-3-p-tolylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form ethyl 3-(4-methylphenyl)propanoate by using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Substitution: Ethyl 2-hydroxy-3-(4-methylphenyl)propanoate or ethyl 2-amino-3-(4-methylphenyl)propanoate.
Reduction: Ethyl 3-(4-methylphenyl)propanoate.
Elimination: 3-(4-Methylphenyl)propene.
Scientific Research Applications
Ethyl 2,3-dibromo-3-p-tolylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the polymer industry as a catalyst for the polymerization of ethyl acrylate and other monomers.
Mechanism of Action
The mechanism of action of ethyl 2,3-dibromo-3-(4-methylphenyl)propanoate involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Ethyl 2,3-dibromo-3-p-tolylpropanoate can be compared with other similar compounds such as:
Ethyl 2,3-dibromopropionate: Similar in structure but lacks the 4-methylphenyl group.
Ethyl 3-(4-methylphenyl)propanoate: Similar in structure but lacks the bromine atoms.
Ethyl 2-bromo-3-(4-methylphenyl)propanoate: Contains only one bromine atom.
Properties
IUPAC Name |
ethyl 2,3-dibromo-3-(4-methylphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br2O2/c1-3-16-12(15)11(14)10(13)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXTWYIOULVJBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)C)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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